molecular formula C13H16N2O4S B2788533 2-ethoxy-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide CAS No. 2034245-69-5

2-ethoxy-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide

Cat. No.: B2788533
CAS No.: 2034245-69-5
M. Wt: 296.34
InChI Key: GDJDNCXOMAKVKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research use in biochemical and pharmacological studies. This compound is of significant interest in medicinal chemistry for the exploration of novel enzyme inhibitors. Its molecular structure, featuring a benzenesulfonamide core linked to a 5-methylisoxazole moiety via a methylene bridge, is characteristic of molecules that interact with enzyme active sites. Researchers can utilize this chemical as a key intermediate or precursor in the design and synthesis of potential therapeutic agents. Its core value lies in its application for investigating structure-activity relationships (SAR), particularly in the development of inhibitors for targets such as urease, α-glucosidase, and carbonic anhydrases, where benzenesulfonamide derivatives have shown established activity . Furthermore, compounds with similar architectures are frequently explored in high-throughput screening campaigns to identify allosteric modulators for G-protein coupled receptors (GPCRs) and other protein targets involved in disease pathways . The isoxazole ring is a privileged structure in drug discovery, known to contribute to favorable pharmacokinetic properties and target binding affinity. This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and referencing the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2-ethoxy-N-[(5-methyl-1,2-oxazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4S/c1-3-18-12-6-4-5-7-13(12)20(16,17)15-9-11-8-14-19-10(11)2/h4-8,15H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJDNCXOMAKVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)NCC2=C(ON=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide typically involves the reaction of 2-ethoxybenzenesulfonyl chloride with 5-methylisoxazole-4-methanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-ethoxy-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in the synthesis of bacterial cell walls, leading to its antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s closest analogs differ in substituent placement, heterocyclic systems, and functional groups. Key comparisons include:

Compound Key Features Biological Activity Reference
2-Ethoxy-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide Ethoxy (2-position), 5-methylisoxazole-4-ylmethyl Not explicitly reported
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Methyl (4-position), 5-methylisoxazole-3-ylsulfamoyl Antimicrobial activity
N-[5-methylisoxazol-3-yl]-N-[(2-(phenylamino)-4H-1,3,4-thiadiazin-6-yl)…] Thiadiazine and phenylamino substituents Synthesized but activity not detailed
2-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide Chloroacetamide side chain, 5-methylisoxazole-3-ylsulfamoyl Structural similarity (0.94 to target compound)
4-Amino-N-[5-(hydroxymethyl)-4-methyl-3-isoxazolyl]benzenesulfonamide Amino group (4-position), hydroxymethyl-isoxazole No activity data provided

Key Observations:

The 5-methylisoxazole-4-ylmethyl group distinguishes it from analogs with 3-yl-substituted isoxazoles (e.g., ), which may alter steric interactions with biological targets.

Synthetic Pathways :

  • Synthesis of related compounds involves refluxing sulfonamide intermediates with isocyanate or heterocyclic precursors (e.g., p-chlorophenylisocyanate in ). The target compound’s synthesis likely follows analogous steps with ethoxy-substituted reagents.

Crystallographic Analysis :

  • Structural characterization of analogs (e.g., ) often employs crystallography tools like SHELX and ORTEP-3 , highlighting the role of precise structural data in understanding bioactivity.

Research Implications and Limitations

  • Structural Optimization : Comparisons with chloroacetamide derivatives suggest that side-chain modifications (e.g., ethoxy vs. chloro) could fine-tune target selectivity or metabolic stability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-ethoxy-N-((5-methylisoxazol-4-yl)methyl)benzenesulfonamide, and what critical reaction conditions optimize yield?

  • Methodological Answer : Synthesis typically involves coupling 2-ethoxybenzenesulfonyl chloride with 5-methylisoxazole-4-methylamine. Key steps include:

  • Schiff base formation : Refluxing sulfonamide precursors with aldehydes in methanol using acetic acid as a catalyst .
  • Coupling agents : Use of dehydrating agents (e.g., DCC) to facilitate amide bond formation, ensuring inert atmospheres to prevent oxidation .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate pure product .
    • Critical Conditions : Temperature control (60–80°C), pH adjustment (neutral to slightly acidic), and solvent selection (methanol, DMF) are crucial for minimizing side reactions .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and purity. For example, the ethoxy group shows a triplet at ~1.3 ppm (CH3_3) and a quartet at ~4.0 ppm (OCH2_2) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : SHELXL refines crystal structures, while ORTEP-3 visualizes bond angles and torsional strain. Hydrogen bonding networks (e.g., S(6) motifs) are critical for stability .

Q. What initial biological screening approaches are recommended for assessing antimicrobial potential?

  • Methodological Answer :

  • Agar Diffusion Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Zones of inhibition ≥10 mm indicate activity .
  • MIC Determination : Broth dilution methods quantify minimum inhibitory concentrations, with sulfonamide derivatives often showing MICs of 8–32 µg/mL .
  • Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK293) ensure selectivity ratios >10 for therapeutic potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the compound’s 3D structure?

  • Methodological Answer :

  • Multi-Software Validation : Cross-check SHELXL-refined structures with WinGX for hydrogen bonding and π-π interactions. Discrepancies in torsion angles (>5°) warrant re-refinement .
  • Twinned Data Analysis : For overlapping reflections, use SHELXE to deconvolute twinned crystals. R-values <0.05 indicate reliable models .
  • Hydrogen Bonding Networks : Validate S(6) motifs (O–H⋯N) and dimerization via R_2$$^2(8) patterns using Coot .

Q. What strategies address regioselectivity challenges during isoxazole moiety synthesis?

  • Methodological Answer :

  • Kinetic Control : Lower temperatures (0–5°C) favor 5-methylisoxazole formation over 3-methyl isomers .
  • Catalytic Optimization : Use Cu(I) catalysts for Huisgen cycloaddition to ensure regioselective 1,3-dipolar cyclization .
  • In Situ Monitoring : TLC or HPLC tracks intermediate formation, with quenching at >90% conversion to prevent byproducts .

Q. How can computational modeling predict and explain biological activity mechanisms?

  • Methodological Answer :

  • Docking Studies : AutoDock Vina simulates binding to targets (e.g., COX-2). Sulfonamide’s sulfonyl group shows strong affinity for hydrophobic pockets (binding energy ≤−8.5 kcal/mol) .
  • MD Simulations : GROMACS models stability of ligand-protein complexes. RMSD <2 Å over 100 ns indicates robust binding .
  • QSAR Models : Correlate substituent electronegativity (Hammett σ) with IC50_{50} values to design derivatives with enhanced activity .

Data Contradiction Analysis

  • Case : Conflicting NMR vs. crystallographic data on ethoxy group orientation.
    • Resolution : Compare NOESY cross-peaks (proximity of OCH2_2 to aromatic protons) with crystallographic occupancy factors. If mismatched, consider dynamic disorder in solution .
  • Case : Discrepant MIC values across studies.
    • Resolution : Standardize assay conditions (e.g., Mueller-Hinton agar pH 7.3) and use clinical isolates for consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.